Ethyl lactate

Catalog No.
S568701
CAS No.
97-64-3
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl lactate

CAS Number

97-64-3

Product Name

Ethyl lactate

IUPAC Name

ethyl 2-hydroxypropanoate

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-3-8-5(7)4(2)6/h4,6H,3H2,1-2H3

InChI Key

LZCLXQDLBQLTDK-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)O

solubility

8.46 M
1000 mg/mL at 20 °C
Miscible with water
Miscible with alcohol, ketones, esters, hydrocarbons, oil
Miscible with gasoline
Miscible with ether
miscible with water; soluble in organic solvents, oils
miscible (in ethanol)

Synonyms

Lactic Acid Ethyl Ester; (±)-Ethyl 2-Hydroxypropionate; (±)-Ethyl Lactate; (±)-Lactic Acid Ethyl Ester; 2-Hydroxypropanoic Acid Ethyl Ester; Actylol; Acytol; Ethyl 2-Hydroxypropanoate; Ethyl 2-Hydroxypropionate; Ethyl Lactate; Ethyl rac-Lactate; Ethy

Canonical SMILES

CCOC(=O)C(C)O

The exact mass of the compound Ethyl lactate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.46 m1000 mg/ml at 20 °cmiscible with watermiscible with alcohol, ketones, esters, hydrocarbons, oilmiscible with gasolinemiscible with ether1000 mg/ml at 20 °cmiscible with water; soluble in organic solvents, oilsmiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8850. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Hydroxy Acids - Lactates - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl lactate is a biodegradable, low-toxicity ester derived from renewable carbohydrates and lactic acid [1]. Functioning as a class II green solvent, it has a boiling point of 154 °C and complete miscibility with both water and most organic solvents. In industrial and laboratory procurement, it is primarily sourced to replace hazardous, volatile, or toxic chemicals—such as N-methyl-2-pyrrolidone (NMP), toluene, acetone, and ethyl acetate—in applications ranging from polymer membrane fabrication to phytochemical extraction and industrial coatings . Its amphiphilic nature, combining a hydrophilic hydroxyl group with a hydrophobic ethyl ester, enables strong solvency for both polar and non-polar compounds while maintaining GRAS (Generally Recognized As Safe) status [1].

Substituting ethyl lactate with generic commodity solvents or its structural homologs often leads to process failure or regulatory non-compliance. While low-boiling solvents like acetone or ethyl acetate offer high solvency, their high volatility and sub-zero flash points introduce flammability risks and rapid evaporation defects in industrial coatings. Conversely, substituting with heavier homologs like butyl lactate reduces water solubility—from 100% miscibility down to under 5%—causing immediate phase separation in aqueous formulations and aqueous two-phase systems (ATPS) [1]. Furthermore, attempting to use traditional high-boiling polar aprotic solvents like NMP achieves similar polymer dissolution but introduces reproductive toxicity and SVHC (Substance of Very High Concern) regulatory burdens, forcing costly facility safety upgrades[2].

Polymer Dissolution and Membrane Fabrication Safety vs. NMP

In the fabrication of cellulose acetate (CA) ultrafiltration membranes, ethyl lactate serves as a direct, non-toxic replacement for N-methyl-2-pyrrolidone (NMP) [1]. Hansen Solubility Parameter (HSP) analysis demonstrates that ethyl lactate possesses a favorable polymer-solvent interaction distance with CA, driven by its dual carbonyl and hydroxyl hydrogen-bonding capabilities. While NMP provides equivalent dissolution, it is classified as a Substance of Very High Concern (SVHC). Ethyl lactate enables the formation of comparable sponge-like and finger-like membrane morphologies via nonsolvent-induced phase separation (NIPS) without the regulatory and toxicity burdens of NMP [1].

Evidence DimensionToxicity and Regulatory Status in Polymer Dissolution
Target Compound DataEthyl lactate (Non-toxic, bio-based, GRAS status)
Comparator Or BaselineNMP (Reprotoxic, SVHC restricted under REACH)
Quantified DifferenceEliminates SVHC compliance costs while maintaining CA solubility
ConditionsCellulose acetate membrane casting via NIPS

Allows manufacturers to transition to green membrane production without sacrificing polymer solubility or altering core phase-inversion workflows.

Bioactive Extraction Yield and Analyte Stability vs. Aqueous Systems

Ethyl lactate outperforms traditional ethanol/water and pure water systems in the extraction and stabilization of labile phytochemicals. In the extraction of curcuminoids from turmeric, a 70:30 ethyl lactate-water mixture achieved near-quantitative recovery [1]. More importantly, while curcuminoids degrade rapidly in moderate alkaline water (half-life of 0.23 to 8.5 hours), ethyl lactate extended their stability, increasing the half-life to 21–69 days [1]. Similarly, in pressurized liquid extraction (PLE) of polyphenols like rosmarinic acid, ethyl lactate mixtures yield up to 1.65-fold higher concentrations compared to standard ethanol-water mixtures [2].

Evidence DimensionAnalyte Stability (Half-life of curcuminoids)
Target Compound DataEthyl lactate / water mixture (Half-life 21–69 days)
Comparator Or BaselineAqueous baseline (Half-life < 8.5 hours at pH 8.6)
Quantified Difference>60-fold increase in bioactive stability
ConditionsMagnetic stirring extraction at room temperature, moderate alkaline conditions

Maximizes the yield and shelf-life of high-value pharmaceutical and nutraceutical extracts that would otherwise degrade in standard aqueous or ethanolic solvents.

Industrial Handling Safety and Flammability Control vs. Acetone

For industrial coatings and cleaning formulations, ethyl lactate provides a safety advantage over common volatile organic compounds (VOCs). With a flash point of approximately 46 °C, ethyl lactate is classified as a combustible liquid rather than a highly flammable one [1]. In direct contrast, common substitutes like acetone (flash point -20 °C) and ethyl acetate (flash point -4 °C) pose explosion hazards at room temperature[2]. The lower vapor pressure and higher flash point of ethyl lactate reduce evaporation losses during application and lower the facility ventilation and explosion-proofing requirements [1].

Evidence DimensionFlash Point
Target Compound DataEthyl lactate (~46 °C)
Comparator Or BaselineAcetone (-20 °C) / Ethyl acetate (-4 °C)
Quantified Difference>50 °C higher flash point
ConditionsStandard atmospheric pressure solvent handling

Reduces fire risks and compliance costs in large-scale industrial formulating, coating, and cleaning operations.

Aqueous Phase Compatibility vs. Higher Homologs (Butyl Lactate)

When selecting a lactate ester for water-reducible formulations or Aqueous Two-Phase Systems (ATPS), ethyl lactate provides essential hydrophilic properties that its higher homolog, butyl lactate, lacks. Ethyl lactate is 100% miscible with water, allowing it to form stable ATPS with salts (e.g., potassium chloride/sulfate) for liquid-liquid extraction of biomolecules [1]. In contrast, butyl lactate exhibits a water solubility of only ~3.8 to 4.5%, leading to immediate phase separation in water-heavy systems [2]. This difference in polarity dictates that butyl lactate cannot substitute ethyl lactate in aqueous extractions or waterborne coalescing applications.

Evidence DimensionWater Solubility
Target Compound DataEthyl lactate (100% miscible)
Comparator Or BaselineButyl lactate (~3.8 - 4.5 g/100 mL)
Quantified DifferenceComplete miscibility vs. <5% solubility
ConditionsRoom temperature aqueous mixing

Ensures process stability in aqueous extractions and water-reducible formulations where hydrophobic homologs would fail due to phase separation.

Green Membrane Fabrication

Ideal for casting cellulose acetate and other biopolymer ultrafiltration membranes via phase inversion, replacing toxic NMP while maintaining precise control over pore morphology and polymer solubility [1].

High-Value Phytochemical Extraction

The solvent of choice for pressurized liquid extraction (PLE) and aqueous two-phase systems (ATPS) targeting labile polyphenols and curcuminoids, where it prevents rapid hydrolytic degradation and maximizes yield [2].

Industrial Specialty Coatings and Inks

Procured as a safer, low-volatility coalescing agent and solvent in paints and varnishes, where its high flash point mitigates the fire hazards associated with acetone and ethyl acetate [3].

Pharmaceutical and Cosmetic Formulations

Utilized as a GRAS-certified, amphiphilic excipient and penetration enhancer for topical delivery systems, leveraging its complete water miscibility and low toxicity profile [4].

Physical Description

Ethyl lactate appears as a clear colorless liquid with a mild odor. Flash point 115°F. Denser than water and soluble in water. Vapors heavier than air.
Liquid
colourless liquid with a light ethereal, buttery odour
A clear colorless liquid with a mild odor.

Color/Form

Colorless liquid

XLogP3

0.2

Boiling Point

309 °F at 760 mm Hg (USCG, 1999)
154.0 °C
154 °C
309°F

Flash Point

115 °F (USCG, 1999)
115 °F (46 °C) (Closed Cup)
115°F

Vapor Density

4.07 (Air = 1)

Density

1.03 at 68 °F (USCG, 1999)
1.0328 g.cu cm at 20 °C
1.029-1.037
1.03

LogP

log Kow = -0.18 (est)

Odor

Buttery odor
Fruity butterscotch

Melting Point

-26 °C

GHS Hazard Statements

Aggregated GHS information provided by 2682 companies from 34 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2682 companies. For more detailed information, please visit ECHA C&L website;
Of the 33 notification(s) provided by 2681 of 2682 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H318 (99.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (99.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Ethyl lactate is a clear, colorless liquid. It has a buttery odor and a sweet, fruity, creamy and pineapple like taste. It mixes easily with water. USE: Ethyl lactate is an important commercial chemical. It is used as a food flavoring and in several cosmetic products (soap, cream, lotion, anti-acne cleansers). It is used as a solvent in cellulose and resins products, paints, lacquers, enamels, varnishes and finish removers. Ethyl lactate is found in safety glass. EXPOSURE: Workers that use or produce ethyl lactate may breathe in mists or have direct skin contact. The general population may be exposed by eating foods that contain ethyl lactate as an additive. The general population may also be exposed by breathing in vapors released from paints, lacquers and other products. Skin contact will result from the use consumer products containing ethyl lactate. If ethyl lactate is released to the environment it will be broken down in air. It may not be broken down by light. It will not move into air from moist soil and water surfaces, but may from dry soil surfaces. It is expected to move easily through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Human health effects are not expected to occur following ingestion of food containing ethyl lactate at currently used flavoring levels. Ethyl lactate is not a skin irritant. No other information regarding the potential human health effects of exposure to ethyl lactate is available. Ethyl lactate is an eye irritant in laboratory animals. Irritation and damage to the lining of the nose occurred in laboratory animals that breathed high levels of ethyl lactate vapor. Loss of consciousness and respiratory failure occurred at extremely high vapor levels. Adverse effects were not observed in laboratory animals fed high levels of ethyl lactate over a short period of time. Birth defects did not occur in offspring of laboratory animals exposed to ethyl lactate on their skin during pregnancy. The potential for ethyl lactate to impair fertility or causes cancer has not been examined in laboratory animals. The potential for ethyl lactate to cause cancer in humans has been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

/Used/ as a therapeutic treatment for acne; & as a potential solvent for pharmaceutical agents.

Vapor Pressure

3.75 mmHg
3.75 mm Hg at 25 °C

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

97-64-3

Associated Chemicals

DL-Ethyl lactate; 2676-33-7
L-Ethyl lactate; 687-47-8
D-Ethyl lactate; 7699-00-5

Wikipedia

Ethyl DL-lactate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 2nd degree
Cosmetics -> Solvent

Methods of Manufacturing

Derivation: (a) By the esterification of lactic acid with ethanol; (b) by combining acetaldehyde with hydrogen cyanide to form acetaldehyde cyanohydrin, which is converted into ethyl lactate by treating with ethanol and an inorganic acid.
d-Ethyl lactate is obtained from d-lactic acid by azeotropic distillation with ethyl alcohol or benzene in the presence of concentrated H2SO4; the l-form is prepared in similar fashion starting from l-lactic acid; the racemic product is prepared by boiling for 24 hours optically inactive lactic acid with ethyl alcohol in carbon tetrachloride, or with an excess of ethyl alcohol in the presence of chlorosulfonic acid, or in the presence of benzenesulfonic acid in benzene solution.

General Manufacturing Information

All other basic organic chemical manufacturing
Computer and electronic product manufacturing
Propanoic acid, 2-hydroxy-, ethyl ester: ACTIVE
Concn in final product (%): Soap: usual 0.01, max 0.2; Detergent: usual 0.001, max 0.02; Creams, lotions: usual 0.005, max 0.07; Perfume: usual 0.1, max 0.8.

Analytic Laboratory Methods

Method: OSHA PV2081; Procedure: gas chromatography with flame ionization detection; Analyte: ethyl lactate; Matrix: air; Detection Limit: 0.33 mg/cu m.

Storage Conditions

Keep well closed.

Dates

Last modified: 08-15-2023

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